molecular formula C7H8N2O2 B1589988 2,5-Dimethyl-3-nitropyridine CAS No. 52381-06-3

2,5-Dimethyl-3-nitropyridine

Cat. No. B1589988
CAS RN: 52381-06-3
M. Wt: 152.15 g/mol
InChI Key: ODTIWFKSSFPXNI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-nitropyridine is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 .


Synthesis Analysis

2,5-Dimethyl-3-nitropyridine can be synthesized through a number of methods including nitration of 2,5-dimethylpyridine . The reaction conditions involve the use of potassium carbonate and tetrakis (triphenylphosphine) palladium (0) in 1,4-dioxane under an inert atmosphere and heat refluxing for 7.5 hours .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethyl-3-nitropyridine includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 19 bonds .


Chemical Reactions Analysis

The reaction mechanism of nitration in the synthesis of 2,5-Dimethyl-3-nitropyridine is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Scientific Research Applications

Application 1: Synthesis of Nitropyridines

  • Summary of the Application: Nitropyridines are synthesized from pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .
  • Methods of Application: The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
  • Results or Outcomes: With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Application 2: Nonlinear Optics

  • Summary of the Application: 2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .
  • Methods of Application: The crystal was grown by conventional slow evaporation solution technique (SEST). The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .
  • Results or Outcomes: The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .

Application 3: Synthesis of Imidazopyridines

  • Summary of the Application: From 4-aminopyridine, imidazopyridines have been synthesized .
  • Methods of Application: The reaction mechanism involves the reaction of 4-aminopyridine with appropriate reagents to form imidazopyridines .
  • Results or Outcomes: The synthesis of imidazopyridines from 4-aminopyridine has been successfully achieved .

Application 4: Synthesis of 2-Substituted-5-Nitropyridines

  • Summary of the Application: From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitropyridines has been synthesized .
  • Methods of Application: The reaction involves the formation of 5-nitropyridine-2-sulfonic acid from 3-nitropyridine, which is then used to synthesize 2-substituted-5-nitropyridines .
  • Results or Outcomes: The synthesis of 2-substituted-5-nitropyridines from 3-nitropyridine has been successfully achieved .

Application 5: Vicarious Substitution

  • Summary of the Application: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method .
  • Methods of Application: The reaction involves the substitution of 3-Nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines .
  • Results or Outcomes: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Application 6: Oxidative Substitution

  • Summary of the Application: 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the oxidative substitution method .
  • Methods of Application: The reaction involves the substitution of 3-Nitropyridine and 4-substituted-3-nitropyridines with ammonia and amines .
  • Results or Outcomes: High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Safety And Hazards

The safety data sheet for 2,3-dimethyl-5-nitropyridine, a similar compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,5-dimethyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)6(2)8-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTIWFKSSFPXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504830
Record name 2,5-Dimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-3-nitropyridine

CAS RN

52381-06-3
Record name 2,5-Dimethyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
L Achremowicz - Tetrahedron Letters, 1980 - Elsevier
3-Nitropyridine 1-oxide and 5-methyl-3-nitropyridine 1-oxide are produced readily by oxidative demethylation using SeO 2 of 2-methyl- and 2,5-dimethyl-3-nitropyridine 1-oxides. …
Number of citations: 13 www.sciencedirect.com
JM Bakke - Journal of the Chemical Society, Perkin Transactions 2, 1998 - pubs.rsc.org
Reaction of pyridine compounds in organic solvents with N2O5 gives the corresponding N-nitropyridinium nitrate. On reaction of this with an aqueous solution of NaHSO3 unstable 1,2- …
Number of citations: 10 pubs.rsc.org
Y Morisawa, M Kataoka, T Sakamoto… - Journal of Medicinal …, 1978 - ACS Publications
A number of methyl-2-and-3-nitropyridinecarboxamides have been synthesized. It has been established that the presence of atleast one hydrogen atom, adjacent to the N02 function, is …
Number of citations: 13 pubs.acs.org
I Mahadevan - 1989 - search.proquest.com
The three unsubstituted pyrrolopyridines (azaindoles), 4-azaindole, 10, 5-azaindole, 11, and 6-azaindole, 12, have been synthesized following substantial modifications to the …
Number of citations: 2 search.proquest.com
E Ranes - 2000 - elibrary.ru
Degree: Dr. Ing. DegreeYear: 1998 Institute: Norges teknisk-naturvitenskapelige universitet (Norway) Publisher: Norwegian University Of Science And Technology, N-7034 Trondheim, …
Number of citations: 1 elibrary.ru
I Mahadevan, M Rasmussen - Journal of heterocyclic chemistry, 1992 - Wiley Online Library
Improved, convenient, and reliable routes for the synthesis of 4‐, 5‐, 6‐, and 7‐azaindole, 7‐methyl‐4‐azaindole, 7‐methyl‐6‐azaindole, and the hitherto unreported 7‐amino‐4‐…
Number of citations: 56 onlinelibrary.wiley.com
AR Katritzky, EFV Scriven, S Majumder… - Organic & …, 2005 - pubs.rsc.org
Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B413285H Royal Society of Chemistry View …
Number of citations: 58 pubs.rsc.org

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